1-(4-Chlorophenyl)-1-phenylacetone

Molecular weight Mass spectrometry Quality control

This diaryl ketone intermediate is the sole validated penultimate precursor for the industrial synthesis of chlorophacinone rodenticide, as documented in patent DE102005055528B4. Generic substitution with monoaryl ketones is not procedurally valid. Its defined physicochemical profile (LogP 3.9, exact mass 244.0654927 Da) and isotopic signature enable precise LC-MS/GC-MS impurity tracking in API release testing. Procure with confidence for scale-up or reference standards.

Molecular Formula C15H13ClO
Molecular Weight 244.71 g/mol
CAS No. 42413-59-2
Cat. No. B1587858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorophenyl)-1-phenylacetone
CAS42413-59-2
Molecular FormulaC15H13ClO
Molecular Weight244.71 g/mol
Structural Identifiers
SMILESCC(=O)C(C1=CC=CC=C1)C2=CC=C(C=C2)Cl
InChIInChI=1S/C15H13ClO/c1-11(17)15(12-5-3-2-4-6-12)13-7-9-14(16)10-8-13/h2-10,15H,1H3
InChIKeyHPHDIGRPTJQBIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Chlorophenyl)-1-phenylacetone (CAS 42413-59-2): Key Procurement Specifications and Physicochemical Profile for Rodenticide Intermediate Sourcing


1-(4-Chlorophenyl)-1-phenylacetone (CAS 42413-59-2), also known as 1-phenyl-1-p-chlorophenylacetone, is a chlorinated diaryl ketone intermediate with the molecular formula C₁₅H₁₃ClO and a molecular weight of 244.71 g/mol [1]. The compound exists as a light yellow solid or liquid with a melting point of 35–37°C and a boiling point of 150°C at 0.5 kPa . Its refractive index (n₂₀ᴰ) is 1.5845, and it exhibits a relative density of 1.179 . Solubility data indicate that it is insoluble in water but soluble in ethanol, acetone, benzene, and chlorinated hydrocarbons . The compound is classified under EINECS number 255-813-5 and is a dedicated intermediate in the synthesis of chlorophacinone, a first-generation indanedione anticoagulant rodenticide .

Why 1-(4-Chlorophenyl)-1-phenylacetone Cannot Be Casually Substituted with Other Chlorophenyl Acetone Derivatives


Substitution of 1-(4-chlorophenyl)-1-phenylacetone with structurally related compounds such as 4-chlorophenylacetone (CAS 5586-88-9) is not chemically or procedurally valid in the targeted industrial application of chlorophacinone synthesis. The target compound is a diaryl ketone bearing both a phenyl group and a 4-chlorophenyl group on the α-carbon adjacent to the carbonyl, whereas 4-chlorophenylacetone is a monoaryl ketone with only a single 4-chlorophenyl substituent [1]. This structural distinction is not incidental but is synthetically deterministic: the Friedel-Crafts alkylation step in the established two-pot chlorophacinone production route requires the diaryl architecture of 1-(4-chlorophenyl)-1-phenylacetone to generate the 2-[(4-chlorophenyl)phenylacetyl]-1,3-indanedione core, as documented in patent DE102005055528B4 [2]. Generic substitution would necessitate a complete redesign of the synthetic pathway, incurring additional reaction steps, altered purification requirements, and unvalidated impurity profiles. The quantified differences in molecular architecture, physical state, and downstream reaction compatibility detailed below substantiate why procurement specifications must be compound-specific rather than class-generic.

Quantitative Differentiation Guide: 1-(4-Chlorophenyl)-1-phenylacetone Versus Closest Analog 4-Chlorophenylacetone


Molecular Weight Difference of 76.09 g/mol Distinguishes Procurement and Analytical Workflows

1-(4-Chlorophenyl)-1-phenylacetone has a molecular weight of 244.71 g/mol (exact mass 244.0654927 Da), compared to 4-chlorophenylacetone (CAS 5586-88-9) at 168.62 g/mol [1][2]. The 76.09 g/mol difference is analytically consequential for LC-MS and GC-MS identity confirmation workflows, where the molecular ion ([M]⁺) and isotopic pattern (³⁵Cl/³⁷Cl signature) serve as primary identifiers.

Molecular weight Mass spectrometry Quality control Procurement verification

Physical State Discontinuity: Solid-Liquid Transition at 35–37°C Impacts Handling and Formulation Protocols

1-(4-Chlorophenyl)-1-phenylacetone is characterized as a light yellow solid or liquid with a melting point of 35–37°C . In contrast, 4-chlorophenylacetone (CAS 5586-88-9) is reported as a clear light yellow liquid at 20°C with no solid-phase specification . This discontinuity in physical state at ambient manufacturing temperatures (20–25°C) means that the target compound may require controlled-temperature storage or handling to maintain a specific phase for accurate dispensing, whereas the comparator remains consistently liquid.

Physical state Melting point Formulation Storage and handling

Refractive Index of 1.5845 Provides Analytical Fingerprint Distinct from Monoaryl Analog

1-(4-Chlorophenyl)-1-phenylacetone has a reported refractive index (n₂₀ᴰ) of 1.5845 . The comparator 4-chlorophenylacetone (CAS 5586-88-9) has a refractive index specification of 1.5325–1.5345 at 20°C and 589 nm . The difference of approximately 0.05 units in n₂₀ᴰ is analytically significant for refractive index-based identity confirmation and purity assessment.

Refractive index Analytical characterization Identity testing Quality assurance

Diaryl Architecture Enables Single-Step Chlorophacinone Core Assembly; Monoaryl Analog Requires Additional Synthetic Steps

The established industrial route to chlorophacinone proceeds via Friedel-Crafts acylation of 1,3-indanedione using 2-[(4-chlorophenyl)phenylacetyl] chloride, which is derived from 1-(4-chlorophenyl)-1-phenylacetone [1]. The diaryl ketone structure of the target compound directly provides the requisite (4-chlorophenyl)phenylacetyl pharmacophore scaffold in a single step following acid chloride formation . If 4-chlorophenylacetone (CAS 5586-88-9) were substituted as the starting material, the missing phenyl group would necessitate at least one additional alkylation or arylation step to construct the diaryl system, increasing the minimum step count and introducing additional purification requirements.

Synthetic efficiency Reaction step count Chlorophacinone synthesis Process economics

LogP of 3.9 Dictates Differential Organic-Aqueous Partitioning Behavior Relative to Lower LogP Analogs

1-(4-Chlorophenyl)-1-phenylacetone has a computed XLogP3-AA value of 3.9 [1], reflecting the contribution of the two aromatic rings and the chlorinated phenyl substituent. For comparison, 4-chlorophenylacetone (CAS 5586-88-9) has a computed LogP of approximately 2.0–2.2 . The approximately 1.7–1.9 LogP unit difference corresponds to a theoretical ~50- to 80-fold difference in octanol-water partition coefficient, which directly impacts extraction efficiency in liquid-liquid workup steps and chromatographic retention behavior.

LogP Lipophilicity Extraction efficiency Process development

Boiling Point of 150°C at 0.5 kPa Differentiates Vacuum Distillation Parameters from Lower-Boiling Analogs

1-(4-Chlorophenyl)-1-phenylacetone exhibits a boiling point of 150°C at 0.5 kPa (approximately 3.75 Torr) . The comparator 4-chlorophenylacetone has a reported boiling point of 132°C at atmospheric pressure [1]. While the pressure conditions differ, the target compound's higher molecular weight and increased intermolecular interactions (π-π stacking from two aromatic rings) result in a significantly higher boiling point under comparable reduced-pressure conditions. This difference mandates distinct vacuum distillation parameters during purification, including higher heating bath temperatures or deeper vacuum levels.

Boiling point Vacuum distillation Purification Process engineering

Validated Industrial and Research Application Scenarios for 1-(4-Chlorophenyl)-1-phenylacetone


GMP and Non-GMP Manufacturing of Chlorophacinone Anticoagulant Rodenticide

1-(4-Chlorophenyl)-1-phenylacetone is the validated penultimate intermediate for the industrial synthesis of chlorophacinone, as documented in patent DE102005055528B4 [1]. The two-pot route proceeds from this diaryl ketone through acid chloride formation followed by Friedel-Crafts acylation with 1,3-indanedione. The structural specificity—both a phenyl and a 4-chlorophenyl group on the α-carbon—is non-negotiable for this pathway. Substitution with 4-chlorophenylacetone would require additional synthetic steps and revalidation of impurity profiles, making the target compound the sole commercially rational starting material for chlorophacinone production.

Analytical Reference Standard for Chlorophacinone-Related Impurity Profiling

Due to its defined physicochemical properties—including refractive index (n₂₀ᴰ 1.5845), exact mass (244.0654927 Da), and LogP (3.9)—1-(4-chlorophenyl)-1-phenylacetone serves as a qualified reference material for LC-MS and GC-MS impurity tracking in chlorophacinone active pharmaceutical ingredient (API) batches [2]. Its distinct mass spectral signature (M⁺ 244.71, characteristic ³⁵Cl/³⁷Cl isotopic ratio) enables unambiguous identification and quantification of residual starting material or process-related impurities during quality control release testing.

Development of Novel Indanedione-Derived Anticoagulant Analogs

The diaryl ketone scaffold of 1-(4-chlorophenyl)-1-phenylacetone provides a versatile building block for medicinal chemistry programs exploring indanedione-based anticoagulants beyond chlorophacinone . The compound's LogP of 3.9 confers favorable partitioning characteristics for extraction and purification workflows [2]. Researchers requiring a pre-formed (4-chlorophenyl)phenylacetyl moiety for structure-activity relationship (SAR) studies will find this intermediate more synthetically expedient than de novo construction from monoaryl precursors.

Process Validation and Scale-Up of Friedel-Crafts Acylation Chemistry

The synthesis of 1-(4-chlorophenyl)-1-phenylacetone itself—via bromination of 1-phenylacetone followed by aluminum trichloride-catalyzed Friedel-Crafts alkylation with chlorobenzene—serves as a model reaction system for optimizing Lewis acid-catalyzed diaryl ketone formation . The defined reaction parameters (1.5–2 hour bromine addition time, 20 minute post-addition reaction period) provide a validated baseline for process development engineers scaling similar aryl-aryl coupling chemistries.

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